N-(3-Bromopropyl) 4-Boronobenzamide
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Overview
Description
N-(3-Bromopropyl) 4-Boronobenzamide: is an organic compound with the molecular formula C10H13BBrNO3 and a molecular weight of 285.93 g/mol . It is a specialty product used primarily in proteomics research . The compound features a central benzene ring with a carbonyl group (C=O) attached at the 4th position, forming a benzamide group. Additionally, it has a boronic acid moiety and a bromopropyl chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromopropyl) 4-Boronobenzamide typically involves the reaction of 4-boronobenzoic acid with 3-bromopropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Suzuki-Miyaura Coupling: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, a common method for forming carbon-carbon bonds.
Hydrolysis: The amide bond can undergo hydrolysis under specific conditions, breaking the molecule into its constituent parts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or toluene.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds formed by the coupling of the boronic acid group with an aryl halide.
Hydrolysis: The major products are 4-boronobenzoic acid and 3-bromopropylamine.
Scientific Research Applications
Biology: In proteomics research, the compound is used to study protein structures and functions. Its boronic acid group can form reversible covalent bonds with diols, making it useful for the selective capture and analysis of glycoproteins.
Mechanism of Action
The mechanism of action of N-(3-Bromopropyl) 4-Boronobenzamide involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, while the bromopropyl chain can undergo substitution reactions to introduce new functional groups. These interactions enable the compound to modify proteins and other biomolecules, making it useful in various biochemical applications.
Comparison with Similar Compounds
N-(3-Bromopropyl) 3-Boronobenzamide (CAS# 850567-42-9): Similar structure but with the boronic acid group at the 3rd position.
3-(1H-Tetrazol-5-yl-carbamoyl)benzeneboronic acid (CAS# 850567-38-3): Contains a tetrazole ring instead of a bromopropyl chain.
3-(Dipropylcarbamoyl)phenylboronic acid (CAS# 850567-39-4): Features a dipropylcarbamoyl group instead of a bromopropyl chain.
Uniqueness: N-(3-Bromopropyl) 4-Boronobenzamide is unique due to its combination of a boronic acid group and a bromopropyl chain, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry, proteomics research, and medicinal applications.
Properties
IUPAC Name |
[4-(3-bromopropylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrNO3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,6-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIXTFJREFABTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCBr)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657045 |
Source
|
Record name | {4-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-41-8 |
Source
|
Record name | {4-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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